molecular formula C13H9NO B1587545 3-Phenoxybenzonitrile CAS No. 50789-45-2

3-Phenoxybenzonitrile

Cat. No. B1587545
M. Wt: 195.22 g/mol
InChI Key: IBUQEIIFTPFARK-UHFFFAOYSA-N
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Patent
US04231962

Procedure details

200 g (1.025 mols) of 3-phenoxybenzonitrile is placed together with 1 liter of methanol, 200 g of liquid ammonia and 50 g of Raney nickel into a steel autoclave. This is then heated to 60° C., and stirring is maintained for one hour with an initial hydrogen pressure of 120 bars. After removal of the mixture from the autoclave, the catalyst is filtered off, the solvent is distilled off at normal pressure, and the residue is distilled in an oil-pump vacuum to obtain 200.3 g (1.01 mols) of 3-phenoxybenzylamine (98.7% strength), corresponding to a yield of 94.7% of theory; b.p. 94° C./3 Pa; nD20 =1.5946.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 g
Type
catalyst
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Yield
98.7%

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[C:11]#[N:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N.[H][H]>[Ni].CO>[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][NH2:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C#N)C=CC1
Step Two
Name
liquid
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
50 g
Type
catalyst
Smiles
[Ni]
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the mixture from the autoclave
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off at normal pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in an oil-pump vacuum

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.01 mol
AMOUNT: MASS 200.3 g
YIELD: PERCENTYIELD 98.7%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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